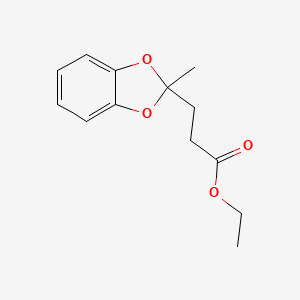
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of 1,3-benzodioxole and is characterized by the presence of an ethyl ester group attached to the propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester typically involves the esterification of 1,3-benzodioxole-2-propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 1,3-benzodioxole-2-propanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: 1,3-Benzodioxole-2-propanoic acid and ethanol.
Reduction: 1,3-Benzodioxole-2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester depends on its specific application. In organic synthesis, it acts as a building block that can undergo various transformations to yield desired products. In pharmaceutical research, its mechanism of action would be related to the biological activity of the compounds derived from it, which may involve interactions with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: The parent compound, which lacks the propanoic acid and ethyl ester groups.
1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester: A structurally similar compound with a dioxolane ring instead of a benzodioxole ring.
Uniqueness
1,3-Benzodioxole-2-propanoic acid, 2-methyl-, ethyl ester is unique due to the presence of both the benzodioxole ring and the ethyl ester group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
100612-91-7 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
ethyl 3-(2-methyl-1,3-benzodioxol-2-yl)propanoate |
InChI |
InChI=1S/C13H16O4/c1-3-15-12(14)8-9-13(2)16-10-6-4-5-7-11(10)17-13/h4-7H,3,8-9H2,1-2H3 |
Clé InChI |
CGEABACDMVJTFG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1(OC2=CC=CC=C2O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















